

Established Psoriasis Animal Models and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Solcitinib

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The following table summarizes key in vivo models used in contemporary psoriasis drug discovery research [1] [2] [3].

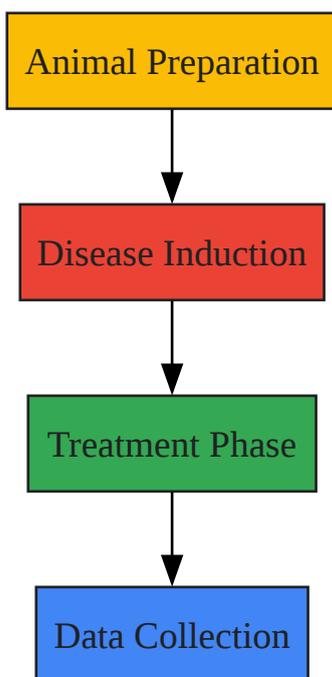
Model Type	Inducing Agent/ Method	Typical Dosing Regimen	Key Measured Parameters	Relevance to Human Psoriasis
Imiquimod (IMQ)-Induced [2] [3]	Topical application of 5% IMQ cream	62.5 mg/day applied on shaved back for 7+ consecutive days [2]	Clinical PASI Score (Erythema, Scaling, Thickness); Epithelial Thickness (Histology); Spleen Index ; Serum Cytokines (e.g., IL-17A, IL-23, TNF- α) [2] [3]	Relies on IL-23/IL-17 axis; widely used for its rapid onset and good reproducibility of psoriasiform inflammation [2].
IL-23-Induced [4]	Intradermal injection of recombinant IL-23	0.5 μ g/injection into ear pinna every other day for up to 21 days [4]	Ear Thickness (Calipers); Histopathology ; Inflammation Cytokines [4]	Directly activates the key IL-23/Th17 pathway, a central driver of psoriasis pathogenesis [4].

Model Type	Inducing Agent/ Method	Typical Dosing Regimen	Key Measured Parameters	Relevance to Human Psoriasis
STAT3 Overexpression + IL-17A Challenge [1]	Intradermal IL-17A injection in transgenic mice overexpressing STAT3	Single intradermal injection of IL-17A at 100 µg/kg [1]	Skin Lesion Morphology; Transcriptome Analysis (RNA-seq); Pathway Enrichment (e.g., IL-17, TLR) [1]	STAT3 is a key signaling node; model combines genetic susceptibility with inflammatory trigger for robust phenotype [1].

Example Protocol: Imiquimod (IMQ)-Induced Psoriasis Model

This is a detailed protocol for one of the most commonly used and robust models, as described in recent studies [2] [3].

1. Experimental Workflow The diagram below outlines the key stages of the IMQ-induced psoriasis model.



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2. Detailed Methodology

- **Animals:** 8-week-old female C57BL/6J mice are commonly used [2]. Acclimate for one week.
- **Baseline Data:** Record initial body weight and take baseline photographs of the depilated application site (typically shaved back skin) [2].
- **Disease Induction:**
 - Apply 5% Imiquimod (IMQ) cream daily to the depilated back skin at a dose of 62.5 mg [2].
 - Continue application for 7 consecutive days to establish a robust psoriasiform phenotype [2].
- **Treatment Administration:**
 - **Preventive Protocol:** Administer the test compound (e.g., via drinking water or injection) starting several days *before* the first IMQ application to assess the ability to prevent disease onset [3].
 - **Therapeutic Protocol:** Administer the test compound starting *after* the first clinical signs of inflammation (e.g., redness, scaling) become visible, typically around day 2-3, to assess the ability to reverse established disease [3].
- **Clinical Assessment:**
 - **Daily PASI Scoring:** Score three parameters daily: erythema (redness), scaling, and skin thickness. Each is typically graded on a scale of 0 to 4, with the cumulative score indicating disease severity [3].
 - **Body Weight:** Monitor daily as a general health indicator.
- **Terminal Analysis:**
 - **Blood Collection:** For serum cytokine analysis (e.g., IL-17A, IL-23, TNF- α) via ELISA or Luminex [2] [3].
 - **Skin Tissue:** Collect for H&E staining to measure epidermal thickness (acanthosis) and for RNA extraction to quantify pro-inflammatory marker gene expression (e.g., IL-17A, IL-17F, IFN- γ) [2].
 - **Spleen:** Weigh the spleen to calculate the spleen index (spleen-to-body weight ratio), an indicator of systemic immune activation [2] [3].

A Case Study: Primidone as a Repurposed Drug Candidate

Recent research highlights the anticonvulsant drug **Primidone** as a promising repurposed candidate for psoriasis, demonstrating a clear protocol for efficacy testing [3].

- **Mechanism of Action:** Primidone was identified as a potent inhibitor of RIPK1 kinase activity. In the IMQ model, it significantly reduced RIPK1 activation (phosphorylation at Ser166/T169), a key driver of necroinflammation [3].
- **Dosing and Efficacy:**
 - **Administration:** Provided to mice via drinking water [3].
 - **Protocols:** Showed efficacy in both **preventive** (dosing started 5 days before IMQ) and **therapeutic** (dosing started after visible symptoms) regimens [3].
 - **Results:** Treated mice showed significantly reduced PASI scores, epithelial thickness, spleen index, and plasma levels of pro-inflammatory cytokines compared to the IMQ-only control group [3].

Advanced Preclinical Models

Beyond classic animal models, the field is advancing sophisticated human-relevant systems:

- **Human 3D In Vitro Psoriasis Model:** A novel model uses STAT3-overexpressing human keratinocytes co-cultured with T cells in a 3D skin equivalent. This system exhibits key psoriatic hallmarks (e.g., enhanced S100A7 expression) and is highly reproducible for drug screening [5].
- **Focus on Regulatory T-Cells (Tregs):** New research identifies the enzyme SSAT as causing Treg dysfunction in psoriasis. Inhibiting SSAT restored Treg function and reduced inflammation in a mouse model, revealing a new therapeutic target [6].

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